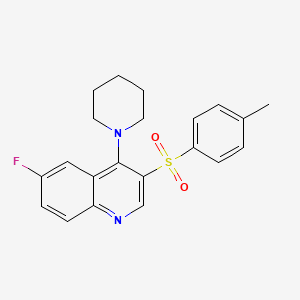
6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline, also known as FM-PQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
科学的研究の応用
Heterocyclic Chemistry and Compound Synthesis
Quinolines and quinoxalines, to which 6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline structurally relates, are crucial in heterocyclic chemistry. These compounds serve as fundamental scaffolds for synthesizing various derivatives with wide-ranging applications, including dyes, catalysts, and ligands for complexation. Substituted derivatives offer routes to novel materials with specific electronic, photophysical, and chemical properties, facilitating advancements in material science and organic synthesis methodologies (Aastha Pareek and Dharma Kishor, 2015).
Corrosion Inhibition
Research into quinoline derivatives has demonstrated their effectiveness as corrosion inhibitors, protecting metals and alloys from degradation. Their ability to form stable chelating complexes with metal surfaces makes them valuable in extending the life of industrial materials. This utility is particularly relevant in harsh chemical environments where corrosion resistance is critical for maintaining structural integrity and functional performance (C. Verma, M. Quraishi, E. Ebenso, 2020).
Photocatalytic Applications
Quinoline and its derivatives have been explored for their photocatalytic properties, particularly in the degradation of pollutants. These compounds can participate in advanced oxidation processes, offering pathways for environmental remediation. The ability to degrade various pollutants under light irradiation positions quinoline derivatives as potential agents for water treatment and air purification (P. Pichat, 1997).
Biomedical Research
Within biomedical research, particularly in cancer diagnostics and therapy, quinoline-based compounds like fibroblast activation protein inhibitors (FAPI) show promise. These compounds are utilized in positron emission tomography (PET) imaging to enhance the diagnosis and treatment monitoring of cancer. The specificity and efficacy of FAPI-PET imaging represent significant advancements in oncology, providing insights into tumor physiology and the tumor microenvironment (Liang Zhao et al., 2022).
Anion Sensing
Quinoxaline derivatives, closely related to quinoline compounds, have been investigated for their applications in anion sensing. These compounds can detect inorganic anions such as fluoride, cyanide, and phosphate, critical for environmental monitoring and biomedical applications. The development of chemosensors based on quinoxaline derivatives contributes to advances in analytical chemistry, enabling sensitive and selective detection of analytes in various matrices (S. Dey, M. Al Kobaisi, S. Bhosale, 2018).
特性
IUPAC Name |
6-fluoro-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S/c1-15-5-8-17(9-6-15)27(25,26)20-14-23-19-10-7-16(22)13-18(19)21(20)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICGTEIXQKIRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

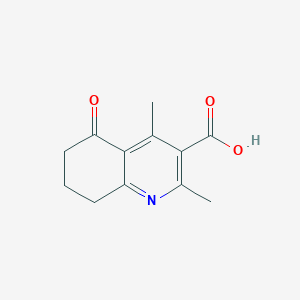

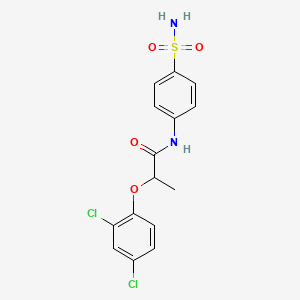

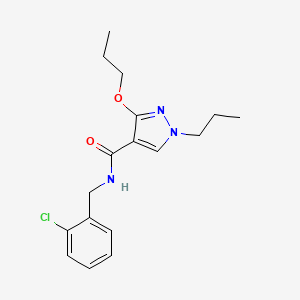
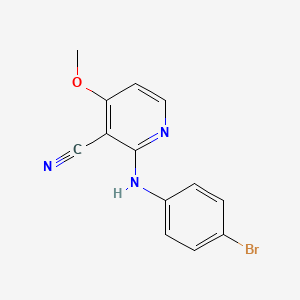
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2535294.png)
![5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2535297.png)
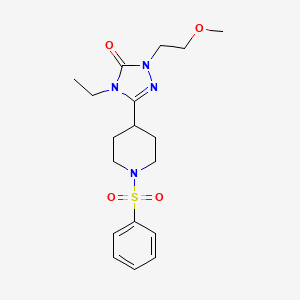
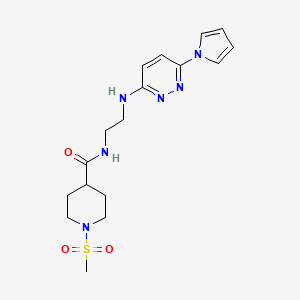
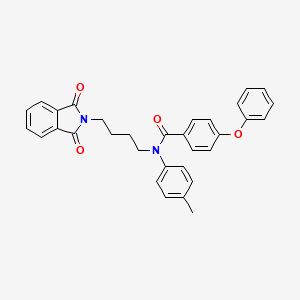
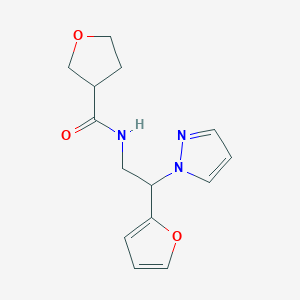
![3-[(3-Bromophenyl)methyl]oxolan-3-amine;hydrochloride](/img/structure/B2535302.png)
![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2535304.png)